Iron hydroxide oxide
Description
Chemical Composition and Structural Characteristics
Molecular Formula and Polymorphs (α-, β-, γ-, δ-FeOOH)
FeOOH exists as four primary polymorphs, each with distinct crystal structures and environmental stability:
Key Observations:
Hydrated vs. Anhydrous Forms
FeOOH exhibits variable hydration, with hydrated forms dominating in natural settings:
Notable Hydrated Forms:
Crystal Structures and Lattice Dynamics
The polymorphs’ crystal structures dictate their thermal stability and reactivity:
α-FeOOH (Goethite)
- Structure : Orthorhombic (Pbnm space group); iron centers occupy octahedral sites in hexagonal close-packed oxygen layers.
- Lattice Parameters : a = 4.596 Å, b = 9.961 Å, c = 3.022 Å.
- Thermal Behavior : Decomposes at 293°C to hematite (Fe₂O₃).
β-FeOOH (Akaganéite)
- Structure : Tetragonal hollandite structure with tunnels parallel to the c-axis occupied by chloride ions.
- Lattice Parameters : a = 10.48 Å, c = 3.023 Å.
- Decomposition : Transforms to hematite at 200–260°C , influenced by chloride content.
γ-FeOOH (Lepidocrocite)
- Structure : Orthorhombic (Cmcm space group); layered arrangement of iron-oxygen octahedra.
- Lattice Parameters : a = 3.872 Å, b = 12.51 Å, c = 3.062 Å.
- Reactivity : High surface area promotes rapid oxidation of Fe²⁺ to Fe³⁺, critical in corrosion processes.
δ-FeOOH (Feroxyhyte)
Historical Context and Nomenclature
Discovery and Mineralogical Classification
FeOOH polymorphs were identified through mineralogical exploration and synthetic studies:
Synonymous Terms and Industrial Naming Conventions
FeOOH is referenced by multiple names across disciplines:
Industrial Applications :
Properties
IUPAC Name |
iron(3+);oxygen(2-);hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O.O/h;1H2;/q+3;;-2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEECXTSVVFWGSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-2].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeHO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042057 | |
| Record name | Iron hydroxide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20344-49-4 | |
| Record name | Ferric oxyhydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iron hydroxide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron hydroxide oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FERRIC OXYHYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87PZU03K0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Conventional Coprecipitation of Fe²⁺ and Fe³⁺ Salts
Coprecipitation remains the most widely used method for synthesizing iron hydroxide oxide nanoparticles. The process involves titrating a mixed solution of ferrous (Fe²⁺) and ferric (Fe³⁺) salts with a base, typically NaOH or NH₄OH, under controlled pH and temperature.
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Chemical Reactions :
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Critical Parameters :
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Fe²⁺:Fe³⁺ Ratio : A 1:2 molar ratio is standard for magnetite (Fe₃O₄), but deviations favor akaganeite (β-FeOOH) or goethite (α-FeOOH).
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pH : Phase formation is pH-dependent:
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Oxidation Control : Exclusion of oxygen is critical to prevent Fe²⁺ → Fe³⁺ oxidation, which destabilizes magnetite intermediates.
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Table 1: Phase Outcomes in Coprecipitation
| Fe²⁺:Fe³⁺ Ratio | pH | Temperature (°C) | Dominant Phase | Particle Size (nm) |
|---|---|---|---|---|
| 1:2 | 9 | 25 | Magnetite | 10–50 |
| 0:1 | 4 | 90 | β-FeOOH | 80–120 |
| 1:1 | 7 | 70 | α-FeOOH | 20–40 |
Hydrothermal and Solvothermal Synthesis
Autoclave-Based Hydrothermal Reactions
Hydrothermal methods enable precise control over crystallinity and morphology by using high-pressure, high-temperature conditions. For example, ilmenite (FeTiO₃) processing in rotary autoclaves at 170°C yields phase-pure α-FeOOH nanorods.
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Key Steps :
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Advantages :
Time-Dependent Phase Evolution
Prolonged hydrothermal synthesis (6–24 hours) induces phase transformations:
Table 2: Hydrothermal Synthesis Outcomes
| Synthesis Time (h) | Phase Composition (%) | Particle Morphology |
|---|---|---|
| 3 | β-FeOOH (100) | Nanorods |
| 12 | Fe₃O₄ (47.4), α-FeOOH (52.6) | Isotropic spheres + rods |
| 24 | α-FeOOH (98) | Submicron rods |
Biological Synthesis Using Microalgae
Room-Temperature Synthesis with Chlorella vulgaris
Secretory compounds from Chlorella vulgaris enable eco-friendly synthesis of α-FeOOH nanoparticles without high-energy inputs.
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Procedure :
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Advantages :
Factors Influencing Phase and Morphology
Role of Oxidizing Agents
Dissolved oxygen accelerates Fe²⁺ oxidation, favoring α-FeOOH over β-FeOOH. For instance, air-saturated solutions produce 98% α-FeOOH after 24 hours, while nitrogen-purged solutions retain β-FeOOH.
Temperature and Crystallinity
Ostwald Ripening and Particle Growth
Extended reaction times (>12 hours) induce Ostwald ripening, transforming nanoscale magnetite into submicron α-FeOOH rods.
Challenges and Innovations
Phase Purity Issues
Chemical Reactions Analysis
Decomposition and Thermal Reactions
| Condition | Reaction | Product | Reference |
|---|---|---|---|
| Heating (≥200°C) | Hematite (α-Fe₂O₃) | ||
| Anaerobic, High Temperature | Magnetite (Fe₃O₄) |
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The Schikorr reaction (above) is critical in anaerobic iron corrosion, forming magnetite and hydrogen gas .
Redox Reactions in Catalysis
Iron oxide hydroxide serves as a catalyst in oxidation reactions, leveraging Fe(IV)=O intermediates :
Corrosion and Environmental Reactions
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Anaerobic Corrosion :
Iron metal reacts with water under anaerobic conditions, forming Fe(OH)₂, which transforms via the Schikorr reaction :Intermediate "green rust" phases may evolve into Fe₃O₄ or carbonates (e.g., FeCO₃) .
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Atmospheric Oxidation :
FeOOH forms surface layers on iron exposed to humid air, often with underlying Fe₃O₄ .
Electrochemical Behavior
Iron oxide hydroxide demonstrates pH-dependent OER activity :
| pH | Onset Overpotential | Current Density | Key Intermediate |
|---|---|---|---|
| 14 | 475 mV | 0.18 mA/cm² | Fe(IV)=O |
| 2–12 | >600 mV | <0.1 mA/cm² | Not observed |
Reaction with Acids and Bases
Scientific Research Applications
Water Treatment
Iron Hydroxide in Water Purification
Iron hydroxide plays a crucial role in the treatment of wastewater and drinking water. Its ability to absorb impurities makes it effective in removing contaminants such as phosphates and arsenic. The compound is often utilized in coagulation and flocculation processes, enhancing the removal of suspended solids and dissolved organic matter.
Case Study: Wastewater Treatment
A study conducted at a northeastern dairy farm demonstrated the effectiveness of iron hydroxide in reducing hydrogen sulfide concentrations in biogas. The installation of an iron oxide scrubber significantly lowered H2S levels, showcasing its utility in biogas desulfurization processes .
Biogas Production
Enhancing Anaerobic Digestion
In the biogas industry, iron hydroxide is added to anaerobic digesters to improve microbial activity. By neutralizing toxic compounds, it promotes the decomposition of organic matter, leading to more efficient biogas production. Furthermore, it captures sulfides produced during digestion, reducing corrosion and enhancing facility safety .
Pigments in Paints and Inks
Color Stability and Tinting Power
Iron hydroxide is widely used as a pigment due to its high tinting power and stability. It provides a range of colors while ensuring long-lasting performance in paints, inks, and coatings. Its resistance to fading makes it an ideal choice for decorative applications.
| Application | Benefits |
|---|---|
| Paint Industry | High tinting power, color retention |
| Ink Production | Stability and variety of shades |
| Coatings | Corrosion resistance |
Cosmetic Industry
Safety and Color Variety
Iron hydroxide's safety profile makes it a valuable ingredient in cosmetics. It is used in makeup products and tattoo inks, providing color without adverse effects on skin health. Its versatility allows for a wide range of shades suitable for various cosmetic formulations .
Pharmaceutical Applications
Formulations and Drug Delivery
In pharmaceuticals, iron hydroxide is incorporated into certain drug formulations due to its proven safety and efficacy. It serves as an excipient or active ingredient in various medications, contributing to their effectiveness .
Paper and Textile Production
Quality Enhancement
Iron hydroxide contributes to the quality of paper and textiles by improving their aesthetic properties and durability. It is used as a coloring agent that enhances the visual appeal of products while maintaining their structural integrity .
Catalytic Applications
Catalyst for Organic Reactions
Recent studies have highlighted the potential of iron oxide hydroxide as an efficient catalyst in organic reactions, including alcohol oxidation and epoxidation processes. The compound has shown excellent conversion rates under various conditions, making it valuable for industrial chemical synthesis .
Mechanism of Action
The mechanism of action of ferric oxyhydroxide varies depending on its application:
Comparison with Similar Compounds
Structural and Compositional Differences
Physicochemical Properties
- Catalytic Activity: FeOOH nanoparticles (<10 nm) demonstrate exceptional catalytic performance in oxidation reactions, achieving 75–100% conversion of organic sulfides and 65–89% conversion of benzyl alcohols with H₂O₂ as an oxidant . Hematite (α-Fe₂O₃) is less reactive in catalysis due to its dense structure but is effective in photoelectrochemical water splitting (solar-to-hydrogen efficiency ~2.1 eV) . Magnetite (Fe₃O₄) shows redox catalytic activity, particularly in Fenton reactions, but suffers from Fe²⁺ leaching under acidic conditions .
Magnetic Properties :
Stability :
Research Findings and Challenges
- Synthesis: FeOOH nanoparticles synthesized via precipitation or hydrothermal methods show superior dispersity and catalytic activity compared to bulk oxides . However, controlling polymorphism (e.g., α- vs. γ-FeOOH) remains challenging .
- Environmental Impact : FeOOH’s high adsorption capacity for heavy metals (e.g., Pb²⁺) is advantageous for wastewater treatment but requires pH optimization to prevent dissolution .
- Biomedical Limitations: While FeOOH nanospindles show promise in cancer therapy, their long-term biocompatibility and targeting efficiency require further study .
Biological Activity
Iron hydroxide oxide, also known as ferric oxyhydroxide, is a compound that has garnered significant interest in various fields due to its unique biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial activity, biocompatibility, and potential applications in medicine and environmental science.
This compound Composition:
- Chemical Formula: FeHO₂
- Common Names: Ferric oxyhydroxide, Iron(III) oxide hydroxide
- Molecular Weight: 106.87 g/mol
This compound exists predominantly in a colloidal form, which contributes to its reactive surface area and biological interactions. Its properties can vary significantly based on particle size and surface modifications.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound nanoparticles (IONPs). The findings suggest that these nanoparticles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Studies on Antimicrobial Activity
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Study on Nanoparticle Interaction with Bacteria :
- A study demonstrated that iron oxide nanoparticles modified with chitosan exhibited enhanced antimicrobial activity against Escherichia coli and Bacillus subtilis. The modified nanoparticles increased reactive oxygen species (ROS) production, which correlated with their antimicrobial efficacy. The viability of bacterial cells was reduced by approximately 70% in the presence of these modified nanoparticles at a concentration of 50 μM .
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Evaluation of Antimicrobial Properties :
- Another research evaluated the antimicrobial activity of IONPs against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The study found that the effectiveness of IONPs was influenced by their surface characteristics and the growth state of the bacteria (planktonic vs. adherent). Notably, no cytotoxic effects were observed on human HeLa cells at active antimicrobial concentrations .
- Surface Modification Effects :
Biocompatibility and Toxicity
This compound is generally considered biocompatible; however, its toxicity can depend on several factors including particle size, concentration, and exposure route.
Key Findings on Biocompatibility:
- In Vitro Studies : Various studies have shown that IONPs exhibit low toxicity towards human cells at concentrations effective for antimicrobial action. For example, no significant cytotoxic effects were observed in HeLa cells exposed to IONPs .
- Toxicokinetics : The behavior of iron-based nanoparticles in biological systems suggests that they are rapidly cleared from the body, minimizing long-term toxicity risks .
Applications in Medicine and Environmental Science
The unique properties of this compound nanoparticles make them suitable for various applications:
- Biomedical Applications : Due to their antimicrobial properties, IONPs are being explored for use in wound healing and as drug delivery systems.
- Environmental Remediation : Their ability to adsorb pollutants makes them useful in water treatment processes, particularly for removing heavy metals and organic contaminants from wastewater .
Summary Table of Biological Activities
| Property | Description |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; influenced by surface modifications |
| Biocompatibility | Generally low toxicity to human cells; rapid clearance from the body |
| Applications | Used in wound healing, drug delivery, and environmental remediation |
Q & A
Q. What are the common synthesis methods for iron hydroxide oxide, and how can their purity and crystallinity be validated experimentally?
Iron hydroxide oxides (e.g., goethite, lepidocrocite) are typically synthesized via coprecipitation, hydrothermal, or oxidation methods. For coprecipitation, adjusting pH (e.g., 8–12) and Fe²⁺/Fe³⁺ ratios controls phase formation. Hydrothermal synthesis involves heating FeCl₃ solutions at 70–100°C for 24–72 hours. To validate purity, use X-ray diffraction (XRD) to confirm crystal structure, Fourier-transform infrared spectroscopy (FTIR) for functional groups, and scanning electron microscopy (SEM) for morphology . Thermogravimetric analysis (TGA) can assess thermal stability and hydration levels .
Q. How can researchers distinguish between this compound (e.g., FeO(OH)) and other iron oxides (e.g., hematite, magnetite) in mixed-phase systems?
Differentiate phases using XRD to identify unique crystallographic peaks (e.g., goethite: d-spacing ~4.18 Å). Pair this with Mössbauer spectroscopy to detect Fe³⁺ oxidation states and magnetic ordering. For hydrated phases, TGA mass loss at 200–300°C indicates hydroxyl group decomposition. Raman spectroscopy can also distinguish lepidocrocite (Raman shift ~250 cm⁻¹) from hematite (~410 cm⁻¹) .
Q. What experimental approaches are used to study the thermal decomposition of this compound into iron oxides?
Use TGA coupled with differential scanning calorimetry (DSC) to monitor mass loss and enthalpy changes during decomposition (e.g., FeO(OH) → Fe₂O₃ + H₂O at ~300°C). In situ XRD under controlled temperatures can track phase transitions. Kinetic modeling (e.g., Kissinger method) quantifies activation energy and decomposition mechanisms .
Advanced Research Questions
Q. How do variations in synthesis parameters (e.g., pH, ionic strength) affect the surface reactivity of this compound in adsorption studies?
Surface charge (via zeta potential measurements) and site density depend on synthesis pH. For example, higher pH (>9) yields more hydroxylated surfaces, enhancing anion adsorption. Use batch adsorption experiments with phosphate or arsenate to quantify capacity. Pair with X-ray photoelectron spectroscopy (XPS) to identify binding mechanisms (e.g., inner-sphere vs. outer-sphere complexes) .
Q. What methodologies address contradictions in reported adsorption capacities of this compound for heavy metals (e.g., Pb²⁺, Cd²⁺)?
Discrepancies arise from differences in crystallinity, surface area, and competing ions. Standardize experiments using reference materials (e.g., Sigma-Aldridge goethite) and control ionic strength with background electrolytes (e.g., NaNO₃). Employ extended X-ray absorption fine structure (EXAFS) to resolve metal coordination geometry. Statistical meta-analysis of literature data can identify outlier methodologies .
Q. How can researchers mitigate phase transformation of this compound during experimental procedures (e.g., drying, aging)?
Phase stability is sensitive to humidity and temperature. Use freeze-drying instead of oven-drying to preserve structure. Monitor aging effects with time-resolved XRD. For long-term studies, store samples under inert atmospheres (N₂/Ar) and document environmental conditions rigorously .
Q. What advanced techniques characterize the electrochemical properties of this compound in energy storage applications (e.g., supercapacitors)?
Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) quantify charge storage mechanisms (e.g., pseudocapacitance vs. diffusion-controlled processes). Operando Raman spectroscopy tracks structural changes during redox cycling. Pair with Brunauer-Emmett-Teller (BET) analysis to correlate surface area with performance .
Q. How can computational modeling complement experimental data in predicting this compound’s environmental behavior (e.g., redox cycling, pollutant interaction)?
Density functional theory (DFT) models predict adsorption energies and reaction pathways. Molecular dynamics (MD) simulations elucidate interfacial processes (e.g., water molecule orientation). Validate models with experimental XPS and EXAFS data .
Q. What strategies optimize this compound’s role in Fenton-like reactions for organic pollutant degradation?
Adjust crystallinity and defect density via doping (e.g., Mn or Cu) to enhance catalytic activity. Use electron paramagnetic resonance (EPR) to detect hydroxyl radical (•OH) generation. Compare degradation rates under varying pH and H₂O₂ concentrations via high-performance liquid chromatography (HPLC) .
Q. How do extracellular polymeric substances (EPS) influence this compound’s role in biofilm-mediated corrosion in water systems?
Design galvanic corrosion experiments (e.g., Pb-FeO(OH) couples) and measure current density with potentiostats. Use confocal laser scanning microscopy (CLSM) with fluorescent EPS stains to visualize biofilm interactions. Analyze corrosion products with energy-dispersive X-ray spectroscopy (EDS) .
Methodological Guidelines
- Experimental Design : Always include controls (e.g., unreacted FeO(OH)) and triplicate measurements. Document synthesis parameters (pH, temperature, aging time) exhaustively .
- Data Validation : Cross-validate results with at least two analytical techniques (e.g., XRD + Mössbauer) to confirm phase purity .
- Statistical Analysis : Use multivariate regression to isolate variables (e.g., pH vs. ionic strength) in adsorption studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
